Maxacalcitol

Catalog No.
S534579
CAS No.
103909-75-7
M.F
C26H42O4
M. Wt
418.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maxacalcitol

CAS Number

103909-75-7

Product Name

Maxacalcitol

IUPAC Name

5-[2-[(7aS)-1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

InChI

InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/t18?,21?,22?,23?,24?,26-/m1/s1

InChI Key

DTXXSJZBSTYZKE-AAMRAYDJSA-N

SMILES

CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O

Solubility

Soluble in DMSO

Synonyms

Maxacalcitol; Maxacalcitriol; 22-Oxacalcitriol; MC 1275; OCT; Prezios; Sch 209579; alpha,25-Dihydroxy-22-oxavitamin D3; 22-Oxa-1,25-dihydroxyvitamin D3.

Canonical SMILES

CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O

Isomeric SMILES

CC(C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O

Description

The exact mass of the compound Maxacalcitol is 418.3083 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Cholecalciferol - Hydroxycholecalciferols - Dihydroxycholecalciferols - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]. However, this does not mean our product can be used or applied in the same or a similar way.

Maxacalcitol in Secondary Hyperparathyroidism (SHPT)

Maxacalcitol, also known by the brand name Oxarol, is a synthetic Vitamin D3 derivative. Scientific research has primarily focused on its application in managing Secondary Hyperparathyroidism (SHPT) in patients with chronic kidney disease undergoing maintenance dialysis []. SHPT is a condition where the parathyroid glands overproduce parathyroid hormone (PTH) due to chronically low blood calcium levels.

Studies have compared the effectiveness of Maxacalcitol with calcitriol (another form of active Vitamin D) in treating SHPT. Results indicate that both medications are successful in lowering PTH levels, with comparable effects on other biochemical parameters [].

Here's a key point to remember: Maxacalcitol might offer some advantages over calcitriol. Maxacalcitol appears to have a slower onset of action and a longer duration of effect compared to calcitriol []. This may translate to a reduced risk of hypercalcemia (elevated blood calcium) - a potential side effect of treatment.

Maxacalcitol and Kidney Health

Beyond SHPT management, some scientific research explores the potential renoprotective effects of Maxacalcitol. This refers to the possibility of the drug protecting the kidneys from further damage. One study suggests that Maxacalcitol may help reduce tubulointerstitial fibrosis, a scarring process that contributes to kidney function decline []. The proposed mechanism involves Maxacalcitol's ability to interrupt a signaling pathway known to promote fibrosis.

Maxacalcitol for Psoriasis Vulgaris

Scientific research has also investigated the use of Maxacalcitol in topical ointments for treating psoriasis vulgaris, a chronic inflammatory skin condition. Studies indicate that Maxacalcitol ointment is effective in reducing psoriasis symptoms, with efficacy comparable to calcipotriol (another topical Vitamin D derivative) [].

Maxacalcitol, also known by its trade name Oxarol, is chemically described as (+)-(5Z, 7E)-(1S, 3R, 20S)-20-(3-Hydroxy-3-methylbutyloxy)-9,10-secopregna-5,7,10(19)-triene-1,3-diol. Its empirical formula is C26H42O4C_{26}H_{42}O_{4} with a molecular weight of approximately 418.62 g/mol. This compound is a vitamin D receptor activator and plays a crucial role in regulating calcium and phosphate metabolism in the body .

Maxacalcitol binds to the VDR in the cell nucleus, similar to vitamin D3. However, the presence of the hydroxyl group on the 22nd carbon position enhances its selectivity for VDR compared to other vitamin D binding proteins []. This selective binding allows Maxacalcitol to regulate genes involved in calcium and phosphate metabolism, leading to increased intestinal calcium absorption and reduced parathyroid hormone (PTH) secretion [].

Maxacalcitol is generally well-tolerated, but side effects like hypercalcemia (elevated blood calcium) can occur with high doses. No data on flammability or reactivity is readily available. As with any medication, consulting a healthcare professional before using Maxacalcitol is crucial.

Current Research

Maxacalcitol is primarily used as a medication for:

  • Secondary hyperparathyroidism: This condition occurs in patients undergoing chronic kidney dialysis and is characterized by overactive parathyroid glands leading to bone problems. Maxacalcitol helps regulate calcium levels and reduce PTH secretion.
  • Psoriasis: Topical formulations of Maxacalcitol have shown effectiveness in managing plaque psoriasis, likely due to its anti-proliferative effects on skin cells.

Maxacalcitol undergoes various chemical transformations. Notably, it can be subjected to oxidation reactions under specific conditions. The compound's structure allows it to interact with biological systems effectively, influencing calcium homeostasis and parathyroid hormone levels . Its unique modifications compared to other vitamin D analogs contribute to its distinct pharmacological profile.

Maxacalcitol exhibits significant biological activity as a vitamin D receptor activator. It effectively reduces serum parathyroid hormone levels while having a minimal effect on serum calcium levels. This unique property makes it particularly useful in managing secondary hyperparathyroidism in patients on dialysis . The compound has also shown efficacy in treating psoriasis when used topically, highlighting its versatility in clinical applications .

Maxacalcitol is primarily indicated for:

  • Secondary Hyperparathyroidism: Administered via intravenous infusion to patients undergoing maintenance dialysis.
  • Psoriasis Treatment: Used topically as an ointment to manage skin lesions associated with this condition.

The drug's ability to modulate parathyroid hormone levels while minimizing calcemic effects makes it an essential therapeutic option in nephrology and dermatology .

Interaction studies have indicated that maxacalcitol may influence the pharmacokinetics of other medications. For example, co-administration with magnesium-containing compounds can increase serum magnesium levels . Understanding these interactions is crucial for optimizing treatment regimens and avoiding potential adverse effects.

Maxacalcitol is part of a broader class of vitamin D analogs. Below are some similar compounds along with a comparison highlighting their uniqueness:

CompoundChemical StructurePrimary UseUnique Features
CalcitriolC27H44O3C_{27}H_{44}O_{3}Treatment of hypocalcemiaActive form of vitamin D3 with strong calcemic effects
DoxercalciferolC27H44O2C_{27}H_{44}O_{2}Secondary hyperparathyroidismProdrug converted to active form in the liver
ParicalcitolC25H34O3C_{25}H_{34}O_{3}Secondary hyperparathyroidismLess calcemic effect compared to calcitriol
ErgocalciferolC28H44O2C_{28}H_{44}O_{2}Vitamin D deficiencyPlant-derived form of vitamin D

Maxacalcitol's unique modification (the replacement of the 22-carbon of calcitriol with an oxygen atom) results in its distinct pharmacokinetic profile—characterized by a shorter half-life and reduced calcemic effects compared to other analogs. This makes it particularly suitable for patients who require tight control over calcium levels while managing parathyroid hormone secretion .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

418.30830982 g/mol

Monoisotopic Mass

418.30830982 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N2UJM5NBF6

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (90.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H330 (90.91%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anticarcinogenic Agents

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Vitamin D3 like receptor
NR1I1 (VDR) [HSA:7421] [KO:K08539]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

103909-75-7

Wikipedia

Maxacalcitol

Use Classification

Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]

Dates

Modify: 2023-08-15
1. Kazama JJ, Maruyama H, Narita I, Gejyo F. Maxacalcitol is a possible less phosphatemic vitamin D analog. Ther Apher Dial. 2005 Aug;9(4):352-4. doi: 10.1111/j.1744-9987.2005.00296.x. PMID: 16076381.

2. Hau CS, Shimizu T, Tada Y, Kamata M, Takeoka S, Shibata S, Mitsui A, Asano Y, Sugaya M, Kadono T, Sato S, Watanabe S. The vitamin D3 analog, maxacalcitol, reduces psoriasiform skin inflammation by inducing regulatory T cells and downregulating IL-23 and IL-17 production. J Dermatol Sci. 2018 Nov;92(2):117-126. doi: 10.1016/j.jdermsci.2018.08.007. Epub 2018 Aug 24. PMID: 30166055.

3. Yoshioka D, Ando H, Ushijima K, Kumazaki M, Fujimura A. Chronotherapy of maxacalcitol on skin inflammation induced by topical 12-O-tetradecanoylphorbol-13-acetate in mice. Chronobiol Int. 2018 Sep;35(9):1269-1280. doi: 10.1080/07420528.2018.1474890. Epub 2018 May 18. PMID: 29775091.

4. Ohya M, Yashiro M, Sonou T, Okuda K, Tatsuta K, Mima T, Tone Y, Negi S, Saika Y, Shigematsu T. Intravenous Maxacalcitol Therapy Correlates with Serum Fibroblast Growth Factor 23 Levels in Hemodialysis Patients Independent of Serum Phosphate or Calcium Levels. Contrib Nephrol. 2018;196:44-51. doi: 10.1159/000485696. Epub 2018 Jul 24. PMID: 30041203.

5. Okubo Y, Natsume S, Usui K, Muro M, Tsuboi R. Combination therapy using maxacalcitol and corticosteroid lotions preliminary to monotherapy with maxacalcitol lotion for scalp psoriasis. J Dermatolog Treat. 2014 Feb;25(1):34-7. doi: 10.3109/09546634.2012.687087. Epub 2012 Jun 12. PMID: 22515652.

Explore Compound Types